
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Properties
Compounds containing a sulfonamido moiety, such as 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, have been explored for their potential as antibacterial agents. Studies have found that various derivatives of these compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds with sulfonamido groups that exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed effective antimicrobial activity (Bhatt, Kant, & Singh, 2016).
Anti-Inflammatory and Analgesic Agents
Research has also been conducted on the potential use of these compounds as anti-inflammatory and analgesic agents. Abbas et al. (2016) conducted a study where aromatic sulfonamide derivatives were evaluated for their anti-inflammatory and analgesic properties. The study concluded that some synthesized compounds exhibited activity comparable to reference drugs, with a safe profile for the gastrointestinal system (Abbas et al., 2016).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of these compounds is another area of interest. For example, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which demonstrated antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Also, Kandile and Zaky (2015) developed pyrano[2,3-c]pyridazine derivatives using piperidine as the organocatalyst, which showed strong significant activity against bacterial and fungal strains (Kandile & Zaky, 2015).
Crystal Engineering
In the field of crystal engineering, compounds with pyridine and pyridazine structures have been studied. Elacqua et al. (2013) investigated the preparation of organic co-crystals and salts of sulfadiazine and pyridines, revealing interesting hydrogen-bond motifs and interactions (Elacqua et al., 2013).
Anticancer Potential
The anticancer potential of these compounds is also being explored. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, which showed promising antioxidant activity and were evaluated for their anticancer properties through molecular docking studies (Mehvish & Kumar, 2022).
Other Applications
Additional research includes the synthesis of compounds for various biological activities, including antimicrobial and antifungal properties. For example, Sayed et al. (2003) explored the reaction of certain compounds to create new heterocyclic compounds with expected biological activity (Sayed et al., 2003).
Propriétés
IUPAC Name |
3-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-3-1-4-14(11-12)23(20,21)19-9-6-13(7-10-19)22-15-5-2-8-17-18-15/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKLMOEURVEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

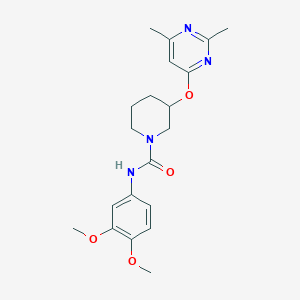
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)
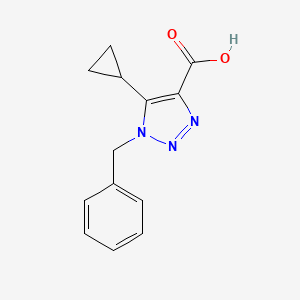
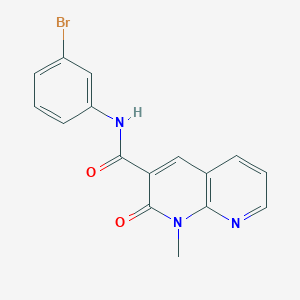
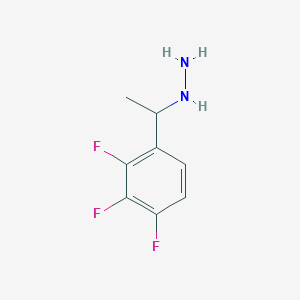
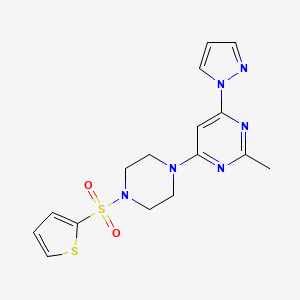
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)